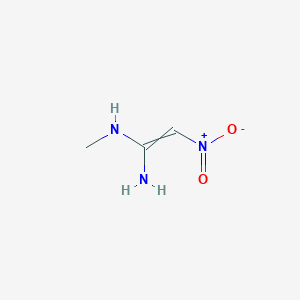
(1-Amino-2-nitroethenyl)(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-2-nitroethenyl)(methyl)amine is an organic compound characterized by the presence of both amino and nitro functional groups attached to an ethenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-2-nitroethenyl)(methyl)amine can be achieved through several methods. . This method yields an α-aminonitrile, which can be subsequently hydrolyzed to produce the desired compound. Another method involves the nucleophilic substitution of haloalkanes with ammonia or amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Strecker synthesis due to its efficiency and scalability. The reaction conditions are carefully controlled to optimize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-2-nitroethenyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Reduction: The compound can be reduced to form different amines, depending on the reducing agent and conditions used.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a catalyst (e.g., palladium on carbon).
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Nucleophiles: Ammonia, primary and secondary amines.
Major Products Formed
The major products formed from these reactions include various substituted amines and nitro compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-Amino-2-nitroethenyl)(methyl)amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Amino-2-nitroethenyl)(methyl)amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The amino group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Methylamine (CH3NH2): A simple primary amine with similar reactivity but lacking the nitro group.
Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups attached to the nitrogen.
Trimethylamine ((CH3)3N): A tertiary amine with three methyl groups attached to the nitrogen.
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C3H7N3O2 |
|---|---|
Molecular Weight |
117.11 g/mol |
IUPAC Name |
1-N'-methyl-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C3H7N3O2/c1-5-3(4)2-6(7)8/h2,5H,4H2,1H3 |
InChI Key |
NESLOYMMIUOLMU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=C[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















